![molecular formula C8H13NO B3270544 2-Methylquinuclidin-3-one CAS No. 5291-14-5](/img/structure/B3270544.png)
2-Methylquinuclidin-3-one
Overview
Description
2-Methylquinuclidin-3-one is a unique chemical compound with the linear formula C8H13NO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Methylquinuclidin-3-one is represented by the SMILES string O=C1C©N2CCC1CC2 and the InChI string 1S/C8H13NO/c1-6-8(10)7-2-4-9(6)5-3-7/h6-7H,2-5H2,1H3 .Scientific Research Applications
Antidiabetic Activity
2-Methylquinuclidin-3-one derivatives have been utilized in the development of antidiabetic drugs. A study by Jangam & Wankhede (2019) synthesized new hybrids of 4-Thiazolidinone and 4(3H)-Quinazolinone, demonstrating significant antidiabetic activity in streptozotocin-induced diabetic rats. These compounds also showed promising results in lowering glycated hemoglobin levels.
Anticancer Activity
Compounds derived from 2-Methylquinuclidin-3-one have shown potential as anticancer agents. Chou et al. (2010) designed and synthesized new 2-phenylquinolin-4-ones, which exhibited significant inhibitory activity against tumor cell lines. Another study by Soni, Sanghvi, Devkar, & Thakore (2015) also synthesized novel quinuclidinone derivatives with potent anti-cancer activity, demonstrating their potential in cancer treatment.
DNA Interaction
2-Methylquinuclidin-3-one derivatives have been studied for their interaction with DNA. Lamani et al. (2010) investigated novel thiazolidinones derived from 2-methylquinuclidin-3-one for their ability to bind to calf thymus DNA, indicating potential applications in DNA-related studies or therapies.
Neurotropic Properties
A study by Podolsky, Shtrygol, & Tsyvunin (2018) analyzed the psycho- and neurotropic properties of 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinoline-4-ones. They found that these compounds have pronounced nootropic properties, suggesting potential applications in the treatment or study of neurological conditions.
Tubulin Assembly Inhibition
2-Methylquinuclidin-3-one analogues have been shown to inhibit tubulin assembly, a crucial process in cell division. Chang et al. (2009) synthesized 2-aryl-6,7-methylenedioxyquinolin-4-one analogues that function as antitubulin agents, indicating their potential use in cancer therapy.
Safety and Hazards
properties
IUPAC Name |
2-methyl-1-azabicyclo[2.2.2]octan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-8(10)7-2-4-9(6)5-3-7/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOHLIRGPFPGKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2CCN1CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495480 | |
Record name | 2-Methyl-1-azabicyclo[2.2.2]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinuclidin-3-one | |
CAS RN |
5291-14-5 | |
Record name | 2-Methyl-1-azabicyclo[2.2.2]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5291-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-azabicyclo[2.2.2]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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